molecular formula C8H11F3N2O B1453726 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1250182-67-2

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1453726
M. Wt: 208.18 g/mol
InChI Key: VRIONNHWZSTHSG-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C8H11F3N2O . It’s a versatile compound with potential applications in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3N2O/c1-11-4 (2-3-10-11)5 (12)6 (7,8)9/h2-3,5,12H,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 208.18 .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles have been significantly recognized for their anti-inflammatory and antibacterial properties. Their chemical structure, particularly the placement of the trifluoromethyl group on the pyrazole nucleus, plays a crucial role in their activity profile. These compounds have been explored for the development of novel anti-inflammatory and antibacterial agents with the aim of achieving better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Environmental and Health Impacts of Fluorinated Alternatives

Research on per- and polyfluoroalkyl substances (PFASs) has highlighted the environmental persistence, bioaccumulation, and potential toxicity of these compounds and their fluorinated alternatives. Studies suggest that novel fluorinated alternatives may exhibit comparable or even more serious potential toxicity than legacy PFASs, raising concerns about their environmental and health impacts. This necessitates additional toxicological studies to assess their safety and long-term usage implications (Wang et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate of polyfluoroalkyl chemicals, including their degradation pathways and the role of microbial degradation, has been extensively reviewed. Understanding the biodegradability of these chemicals is essential for evaluating their environmental persistence and the formation of perfluoroalkyl acids, which are subjects of regulatory concern due to their toxic profiles. This area of research underscores the need for further studies on the environmental monitoring and ecotoxicological assessment of these compounds (Liu & Avendaño, 2013).

Organic Light-Emitting Diodes (OLEDs) Applications

The application of BODIPY-based materials, closely related in structural innovation to trifluoromethylpyrazoles, in organic light-emitting diodes (OLEDs) has been reviewed. These materials have emerged as promising alternatives for active materials in OLED devices, contributing to the development of 'metal-free' infrared emitters and highlighting the potential for further research in this area (Squeo & Pasini, 2020).

Anticancer Applications

Pyrazoline derivatives have been synthesized and evaluated for their anticancer activity. The extensive research in this domain suggests that pyrazoline, a core structure in many compounds, exhibits significant biological effects, including anticancer properties. This underscores the potential of pyrazoline derivatives in the development of new anticancer agents, offering a broad scope for further investigation (Ray et al., 2022).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIONNHWZSTHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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